![molecular formula C36H54O8S2 B1209142 [2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate CAS No. 149764-34-1](/img/structure/B1209142.png)
[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate
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Overview
Description
[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate is a natural product found in Haliclona toxia with data available.
Scientific Research Applications
RXR-Selective Agonists and Potential Therapeutic Applications
The compound's potential as a selective retinoid X receptor (RXR) agonist was explored, suggesting it could offer therapeutic advantages over existing treatments for conditions like cutaneous T-cell lymphoma (CTCL), with fewer side effects due to reduced cross-signaling of the retinoic acid receptor (Heck et al., 2016).
Structural Investigations and Crystallography
Studies have investigated the crystal structures of related compounds, providing insights into their molecular configurations and potential interactions in biological systems (Bolte & Strahringer, 1999).
Diterpenoids Isolation and Analysis
Research on the isolation of new labdane-type diterpenoids from plants, where similar molecular structures were identified and analyzed, could provide a basis for understanding the biological activities and applications of the compound (Liu et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis processes of related compounds have been explored, which could have implications for the synthesis and application of the compound in pharmaceuticals (Watabe et al., 1985).
Catalytic Reactions and Derivative Synthesis
Studies have been conducted on the catalysis of reactions to synthesize derivatives of related compounds, which may have applications in various chemical processes (Shaterian & Mohammadnia, 2013).
Sulphonation Reactions and Applications
Research into the sulphonation reactions of similar compounds could provide insights into potential applications of the compound in various chemical and pharmaceutical processes (Koeberg-Telder & Cerfontain, 1976).
properties
CAS RN |
149764-34-1 |
---|---|
Molecular Formula |
C36H54O8S2 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42)/t24-,25+,28-,31+,34-,35+,36+/m0/s1 |
InChI Key |
IDKFTCRFJYOYKG-ZXGJXZSTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@@]3(CCC[C@@H]4C3=CC[C@H]([C@@]4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
synonyms |
toxiusol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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